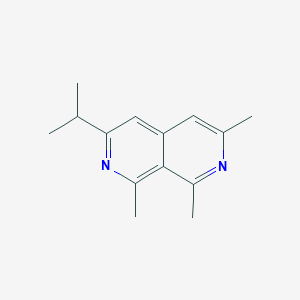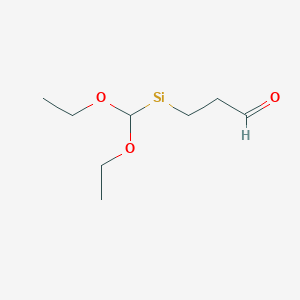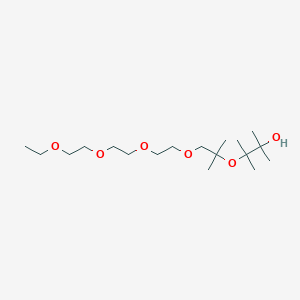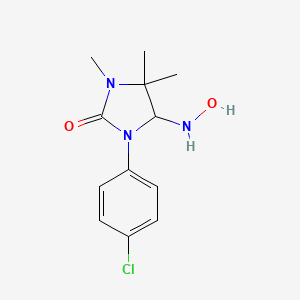
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyamino group, and a trimethylimidazolidinone core
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with appropriate amines and other reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one can be compared with other similar compounds, such as:
4-Chlorophenyl isocyanate: A precursor in the synthesis of the target compound.
4-Chloroaniline: A related compound with different functional groups.
Trimethylimidazolidinone derivatives:
Propriétés
Numéro CAS |
88235-69-2 |
|---|---|
Formule moléculaire |
C12H16ClN3O2 |
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)10(14-18)16(11(17)15(12)3)9-6-4-8(13)5-7-9/h4-7,10,14,18H,1-3H3 |
Clé InChI |
XLZVNTWMVNCYMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C(=O)N1C)C2=CC=C(C=C2)Cl)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



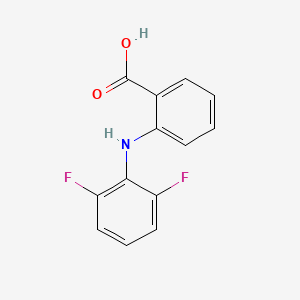
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

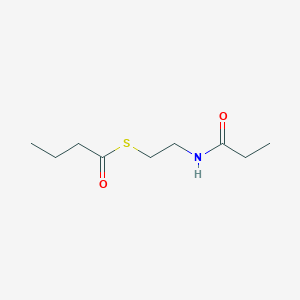
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
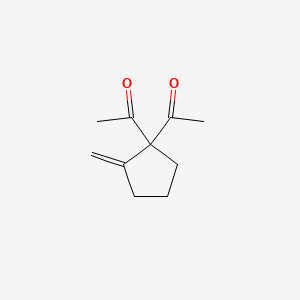
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
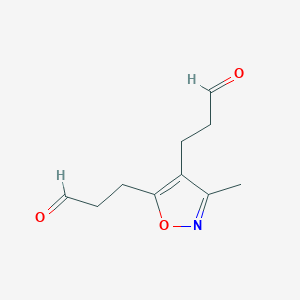
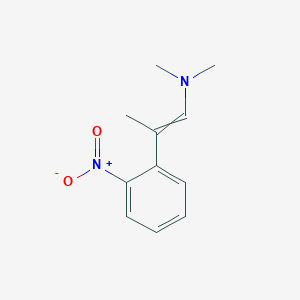
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
